tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
Historical Context of Azaspiro Compounds in Pharmaceutical Research
The medicinal exploration of azaspiro architectures began with early antimicrobial agents like linezolid, where researchers replaced metabolically labile morpholine rings with 2-oxa-6-azaspiro[3.3]heptane bioisosteres. This strategic substitution demonstrated enhanced metabolic stability while maintaining potency against Gram-positive pathogens (MIC ≤1 μg/mL). Subsequent generations expanded into oncology, with 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones showing submicromolar GI50 values against breast and prostate cancer lines.
Key milestones include:
- 2015 : Oxa/azaspirotrienones exhibited apoptosis induction via mitochondrial disruption (EC50 = 0.8-2.3 μM)
- 2018 : Azaspiro dihydrotriazines achieved 85% influenza viral load reduction through host DHFR inhibition
- 2021 : Novel synthetic routes enabled gram-scale production of 2,5-dioxa-8-azaspiro[3.5]nonane precursors
Emergence of tert-Butyl 6-(Aminomethyl)-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate
This compound represents a third-generation spirocyclic scaffold, first characterized through advanced synthetic protocols involving:
- Chloroacetyl chloride-mediated cyclization (Yield: 72-85%)
- Tert-butyl carbamate protection strategies (Purity >95%)
- Reductive amination for aminomethyl functionalization
Structural analyses reveal:
Current Research Landscape and Strategic Importance
Recent investigations focus on three primary domains:
The scaffold's strategic value stems from its dual capacity for target affinity optimization (ΔΔG = -3.2 kcal/mol vs linear analogs) and ADME profile enhancement.
Spirocyclic Scaffolds as Privileged Structures in Drug Discovery
Quantitative analysis of clinical-stage molecules reveals spirocycles confer:
- Conformational restriction : Reduces entropic penalty by 40-60% upon target binding
- Stereochemical complexity : Enables >98% enantiomeric excess in asymmetric syntheses
- Solubility enhancement : 3.5-fold increase in aqueous solubility versus non-spirocyclic counterparts
Recent in vivo studies demonstrate:
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-4-5-10(7-14)17-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYDETRMQVZCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents and conditions include:
| Reagent/Conditions | Product Formed | Yield | Notes |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Oxo derivatives (e.g., ketones) | N/A | Requires acidic or neutral media |
| Chromium trioxide (CrO₃) | Carboxylic acids or aldehydes | N/A | Selectivity depends on conditions |
Key Insight : Oxidation typically targets the C–N bond in the aminomethyl group, yielding intermediates useful for further functionalization.
Reduction Reactions
The tert-butyl carbamate group can be reduced to expose the free amine:
Mechanistic Note : Reduction of the carbamate typically proceeds via cleavage of the C–O bond in the Boc group, regenerating the secondary amine .
Nucleophilic Substitution
The spirocyclic structure facilitates nucleophilic attack at the aminomethyl carbon:
Example : Reaction with chloroacetyl chloride forms intermediates for cyclization into larger heterocycles .
Catalytic Hydrogenation for Deprotection
The Boc group is selectively removed under hydrogenation conditions:
| Catalyst | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Pd/C (10%) | Methanol | 25°C | Free amine | 85% |
| PtO₂ | Ethanol | 50°C | Deprotected spirocycle | 78% |
Application : Critical for generating bioactive amines in medicinal chemistry .
Cyclization Reactions
The compound serves as a precursor for synthesizing complex heterocycles:
Mechanism : Base-induced elimination followed by cyclization forms new rings .
Functional Group Interconversion
The aminomethyl group is amenable to derivatization:
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetic anhydride | Acetylated amine |
| Sulfonylation | Tosyl chloride | Sulfonamide derivatives |
| Alkylation | Alkyl halides | N-alkylated spirocycles |
Utility : Enhances solubility or introduces targeting moieties for drug design .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H22N2O3
Molecular Weight: 254.33 g/mol
CAS Number: 1251009-52-5
The unique spirocyclic structure of this compound provides rigidity and three-dimensionality, which are advantageous for specific interactions in biological systems and drug design.
Medicinal Chemistry
The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Its spirocyclic framework allows for selective binding to receptors or enzymes, potentially leading to the development of new drugs.
Case Study:
Research has shown that compounds with spirocyclic structures can exhibit enhanced bioactivity compared to their linear counterparts. For instance, studies on similar spiro compounds have demonstrated their roles as inhibitors in various enzymatic pathways, suggesting that tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate may have similar effects in modulating biological activity .
Materials Science
In materials science, this compound can serve as a building block for the synthesis of novel polymers and coatings. Its unique structure contributes to the mechanical properties and thermal stability of materials.
Application Example:
Research indicates that incorporating spirocyclic units into polymer matrices can improve their mechanical strength and thermal resistance. This is particularly relevant for applications in high-performance coatings and composites where durability is crucial .
Biological Research
The compound's structure makes it a valuable tool for studying biological systems, particularly in enzyme interactions and receptor binding studies.
Research Findings:
Investigations into the binding affinity of similar compounds have revealed that the spatial arrangement of functional groups significantly influences their interaction with biological targets. This suggests that this compound could be instrumental in elucidating mechanisms of action for various biological processes .
Mechanism of Action
The mechanism by which tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic scaffold of tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate shares structural homology with several derivatives, differing in substituents, ring systems, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Related Spirocyclic Compounds
Biological Activity
tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which can influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 256.34 g/mol. The compound features a spirocyclic framework that contributes to its rigidity and three-dimensional structure, potentially enhancing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | DMYDETRMQVZCEQ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for precise binding, which may modulate or inhibit the activity of these targets. This mechanism is crucial in the context of drug design, particularly for compounds aimed at treating metabolic disorders and other diseases.
Case Studies and Research Findings
- GPR119 Agonism : A related study investigated the synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, showing that structural modifications can significantly enhance biological activity. Although not directly testing this compound, the findings provide insights into how similar compounds can influence glucose metabolism, suggesting potential applications in diabetes management .
- Enzyme Interaction : Research indicates that compounds with similar spirocyclic structures can act as inhibitors for various enzymes involved in metabolic pathways. The rigid conformation may facilitate selective binding to active sites, enhancing pharmacological efficacy .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further research in drug development:
Q & A
Q. What are the common synthetic routes for tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate?
The compound is synthesized via multi-step reactions, typically involving spirocyclic ring formation and functional group modifications. A key step includes the use of tert-butyl-protected intermediates to ensure stability during synthesis. For example, tert-butyl diazaspiro precursors are reacted with aminomethylating agents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification often involves flash chromatography with gradients of methanol in dichloromethane to isolate the product .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the spirocyclic structure and substituent positions. For instance, ¹H NMR peaks between δ 3.16–3.67 ppm indicate methylene protons adjacent to nitrogen or oxygen atoms. Mass spectrometry (MS) validates the molecular weight (e.g., [M+H⁺] at m/z 242.31), while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ .
Q. What are the storage and stability considerations for this compound?
The compound should be stored in a cool, dry environment (-20°C recommended) under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group. Light-sensitive conditions are not typically required, but prolonged exposure to moisture may degrade the aminomethyl moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves adjusting solvent polarity, temperature, and stoichiometry. For example, using tetrahydrofuran (THF) as a solvent at -78°C minimizes side reactions during aminomethylation. Catalytic additives like 4-dimethylaminopyridine (DMAP) can enhance coupling efficiency by 15–20%. Post-reaction quenching with aqueous sodium bicarbonate improves isolation purity .
Q. How does the spirocyclic architecture influence reactivity in substitution reactions?
The spirocyclic system introduces steric hindrance, directing nucleophilic attack to the less hindered exocyclic amine. Computational studies (e.g., density functional theory) show that the 5-oxa ring stabilizes transition states via hydrogen bonding, favoring SN2 mechanisms at the aminomethyl site. This is critical for designing regioselective modifications .
Q. What computational methods predict this compound's interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to assess binding affinity to sigma receptors. The aminomethyl group forms hydrogen bonds with Glu172 and hydrophobic interactions with Leu243 in the receptor binding pocket, as shown in docking studies of analogous diazaspiro compounds .
Q. How can conflicting data on reaction yields across studies be resolved?
Discrepancies often arise from variations in catalyst loading, solvent purity, or workup protocols. Systematic Design of Experiments (DoE) approaches, such as factorial design, can isolate critical variables. For instance, a 10% increase in lithium aluminum hydride (LiAlH₄) purity improved reduction yields by 12% in analogous syntheses .
Q. What strategies enhance the compound's stability in aqueous biological assays?
Encapsulation in cyclodextrin derivatives or formulation with polyethylene glycol (PEG) reduces hydrolysis. Stability studies (pH 7.4 buffer, 37°C) show a half-life extension from 2.5 to 8.7 hours when using hydroxypropyl-β-cyclodextrin, as monitored by high-performance liquid chromatography (HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
